molecular formula C18H28N2O4 B14443635 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate CAS No. 74350-54-2

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate

Cat. No.: B14443635
CAS No.: 74350-54-2
M. Wt: 336.4 g/mol
InChI Key: VMWNXXADTRFVNE-UHFFFAOYSA-N
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Description

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group attached to the benzene ring and an ester linkage connecting the benzoate moiety to a heptan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(Heptan-2-ylamino)-2-methylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Hydrochloric acid, sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate.

    Substitution: 3-nitrobenzoic acid and 2-(Heptan-2-ylamino)-2-methylpropanol.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis and subsequent release of active components. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Heptan-2-ylamino)-2-methylpropyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

    2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate: Reduction product of the nitro compound.

    2-(Heptan-2-ylamino)-2-methylpropyl benzoate: Lacks the nitro group.

Uniqueness

2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is unique due to the presence of the nitro group in the meta position, which can influence its chemical reactivity and biological activity

Properties

CAS No.

74350-54-2

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

[2-(heptan-2-ylamino)-2-methylpropyl] 3-nitrobenzoate

InChI

InChI=1S/C18H28N2O4/c1-5-6-7-9-14(2)19-18(3,4)13-24-17(21)15-10-8-11-16(12-15)20(22)23/h8,10-12,14,19H,5-7,9,13H2,1-4H3

InChI Key

VMWNXXADTRFVNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(C)(C)COC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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